Dodecyl(dimethyl)sulfanium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
41580-87-4 |
|---|---|
Molecular Formula |
C14H31ClS |
Molecular Weight |
266.9 g/mol |
IUPAC Name |
dodecyl(dimethyl)sulfanium;chloride |
InChI |
InChI=1S/C14H31S.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;/h4-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BPKXYIANTZUCQC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[S+](C)C.[Cl-] |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Dodecyl Dimethyl Sulfanium Chloride
Established Synthetic Pathways for Long-Chain Sulfonium (B1226848) Salts
The synthesis of long-chain sulfonium salts like dodecyl(dimethyl)sulfanium chloride traditionally relies on the nucleophilic substitution reaction of a corresponding sulfide (B99878) with an alkylating agent. This approach is a cornerstone in the preparation of this class of compounds.
Alkylation Reactions of Dodecyl Methyl Sulfide Precursors
The most direct and widely employed method for the synthesis of this compound is the alkylation of dodecyl methyl sulfide. In this reaction, the sulfur atom of dodecyl methyl sulfide acts as a nucleophile, attacking the electrophilic carbon of a methylating agent. This results in the formation of the desired sulfonium salt. The general reaction can be represented as:
CH₃(CH₂)₁₁SCH₃ + CH₃-X → [CH₃(CH₂)₁₁S(CH₃)₂]⁺X⁻
Where X is a suitable leaving group, typically a halide or a sulfate (B86663).
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials and the formation of the product.
Examination of Alkyl Halides and Dialkyl Sulfates as Alkylating Agents
Alkyl Halides: Methyl halides, such as methyl chloride, methyl bromide, and methyl iodide, are common alkylating agents. The reactivity of these halides follows the order I > Br > Cl, which is consistent with the leaving group ability of the halide anion. While methyl iodide is highly reactive, its cost and potential toxicity often lead to the preference for methyl bromide or methyl chloride in larger-scale syntheses. The reaction with alkyl halides is a classic Sₙ2 reaction.
Dialkyl Sulfates: Dimethyl sulfate is another powerful and cost-effective methylating agent for the synthesis of sulfonium salts. It is known for its high reactivity and is often used in industrial processes. The reaction with dimethyl sulfate proceeds readily to form the corresponding sulfonium salt. However, due to its toxicity, careful handling and appropriate safety measures are paramount.
The selection between an alkyl halide and a dialkyl sulfate often depends on a balance of reactivity, cost, safety considerations, and the desired scale of the reaction.
| Alkylating Agent | General Reaction Conditions | Advantages | Disadvantages |
| Methyl Chloride | Requires elevated pressure and/or temperature. | Low cost. | Lower reactivity compared to other methyl halides. |
| Methyl Bromide | Moderate reaction temperatures. | Good reactivity. | Ozone-depleting potential, more regulated. |
| Methyl Iodide | Can often be performed at room temperature. | High reactivity. | Higher cost, light-sensitive, potential toxicity. |
| Dimethyl Sulfate | Typically requires moderate heating. | High reactivity, cost-effective for large scale. | Highly toxic, requires stringent safety protocols. |
Advanced Synthetic Strategies and Reaction Process Optimization
In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, sustainable, and environmentally friendly processes. This has led to the exploration of advanced strategies for the synthesis of sulfonium salts.
Catalytic Approaches in Sulfonium Salt Synthesis
To enhance the efficiency of sulfonium salt synthesis, various catalytic methods are being explored. While direct alkylation is often effective, catalysts can help to lower the activation energy, reduce reaction times, and improve yields, especially with less reactive alkylating agents like methyl chloride.
Phase Transfer Catalysis (PTC): Phase transfer catalysis is a valuable technique when dealing with reactants that are soluble in different, immiscible phases. In the context of this compound synthesis, if the starting materials (e.g., dodecyl methyl sulfide in an organic solvent and a methylating agent in an aqueous phase) are in separate phases, a phase transfer catalyst can facilitate the reaction. Quaternary ammonium (B1175870) or phosphonium (B103445) salts are commonly used as phase transfer catalysts. nitrkl.ac.in They work by transporting the nucleophile (in this case, potentially a deprotonated form or an activated complex of the sulfide) across the phase boundary to react with the electrophile.
Acid Catalysis: The presence of an acid catalyst can, in some cases, enhance the rate of reaction. For the synthesis of long-chain sulfonium salts, it has been reported that the presence of an acid, such as trifluoroacetic acid, can lower the activation energy and lead to higher yields in shorter reaction times, particularly when using alkyl chlorides. researchgate.net
Integration of Green Chemistry Principles in Synthesis Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign through several approaches.
Atom Economy: The ideal synthesis would have 100% atom economy, where all the atoms of the reactants are incorporated into the final product. The direct alkylation of dodecyl methyl sulfide with a methylating agent is, in principle, an atom-economical reaction.
Use of Safer Solvents: Traditional organic solvents often pose environmental and health risks. Research is ongoing to replace these with greener alternatives such as water, supercritical fluids, or ionic liquids. For surfactant synthesis, performing reactions in the aqueous phase, if possible, is highly desirable.
Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures reduces energy consumption. The use of effective catalysts can play a significant role in achieving this.
Structural Modification and Functionalization Techniques
The properties of this compound can be tailored for specific applications by modifying its structure. This can involve changes to the alkyl chain, the groups attached to the sulfur atom, or the counter-ion.
Modification of the Alkyl Chain: The length and branching of the dodecyl chain can be altered to fine-tune the surfactant properties of the molecule. Introducing functional groups, such as hydroxyl or ether linkages, along the chain can also modify its solubility and interaction with other molecules.
Variation of the Substituents on Sulfur: While the target molecule is this compound, related sulfonium salts can be synthesized by starting with different thioethers. For example, using a different dialkyl sulfide would result in a sulfonium salt with different alkyl groups attached to the sulfur.
Anion Exchange: The chloride counter-ion can be exchanged for other anions through metathesis reactions. This can be used to alter the solubility of the sulfonium salt or to introduce specific functionalities. For example, exchanging chloride for a larger, more hydrophobic anion could increase its solubility in nonpolar solvents.
The functionalization of sulfonium salts is an active area of research, with new methods continually being developed to create novel materials with tailored properties.
Tailoring Dodecyl Chain Length and Counterion Influence
The molecular architecture of sulfonium salts can be systematically altered to modify their physicochemical properties, such as surfactant activity. The primary synthesis of compounds like this compound typically involves the reaction of an appropriate alkyl halide with dimethyl sulfide. google.com This modularity in the synthesis allows for the selection of different starting materials to control the final structure.
The length of the primary alkyl chain is a critical determinant of the compound's properties. By selecting an alkyl halide with a different chain length, the hydrophobic character of the resulting sulfonium salt can be precisely adjusted. For instance, the synthesis of dimethyl(octadecyl)sulfonium chloride is achieved by reacting octadecyl chloride with dimethyl sulfide, showcasing how the synthetic route is adaptable to various chain lengths. google.comgoogle.com Research on related sulfonium salts, such as dimethyl(p-dodecylbenzyl)sulfonium chloride, has demonstrated that the presence of a long alkyl chain, like the dodecyl group, imparts significant surfactant properties, including foaming when shaken during synthesis. google.com In contrast, a similar compound with a much shorter ethyl group, dimethyl(p-ethylbenzyl)sulfonium chloride, shows little visible surfactant activity. google.com This highlights the direct relationship between alkyl chain length and surface activity.
| Compound | Alkyl Chain Feature | Observed Surfactant Properties | Source |
|---|---|---|---|
| Dimethyl(p-dodecylbenzyl)sulfonium chloride | Long (C12) chain | Appreciable foaming; significant surfactant activity | google.com |
| Dimethyl(p-ethylbenzyl)sulfonium chloride | Short (C2) chain | Little visible surfactant characteristics | google.com |
The counterion in the sulfonium salt structure is not immutable. While the direct synthesis from an alkyl chloride yields a chloride counterion, this can be readily exchanged in a post-synthetic step. A common method to achieve this is by passing an aqueous solution of the sulfonium halide through an anion exchange column that has been prepared in the desired salt form. google.com This technique allows for the substitution of chloride with a wide variety of other inorganic and organic anions. The choice of counterion can influence the salt's solubility and other properties, although its nature is generally not considered critical as long as the resulting salt remains water-soluble. google.com
| Original Counterion | Potential Replacement Counterions | Method of Exchange | Source |
|---|---|---|---|
| Chloride (Cl⁻) | Fluoride, Iodide, Sulfate, Nitrate, Bicarbonate, Acetate, Propionate | Anion Exchange Chromatography | google.com |
Post-Synthetic Derivatization for Enhanced Chemical Attributes
A notable example of this approach is the creation of zwitterionic structures. In studies involving related polymeric systems, thioether precursors to sulfonium salts have been alkylated with reagents carrying an additional anionic group. tandfonline.com For instance, reaction with bromoacetic acid results in the formation of a sulfonium cation from the sulfur atom, while simultaneously introducing a carboxylate anion. tandfonline.com This derivatization yields a zwitterionic sulfonium/carboxylate motif within the same molecule, a significant alteration of its chemical character. tandfonline.com This strategy demonstrates how post-synthetic alkylation can be used to install new functionalities.
Another powerful post-synthetic modification strategy is sulfonation. This process can drastically improve the hydrophilicity of otherwise hydrophobic materials, making them more processable in aqueous media. researchgate.net In this procedure, a sulfonating agent is used to introduce sulfonate groups (-SO₃⁻) onto the molecular backbone. researchgate.net The successful introduction of these highly polar groups can be confirmed by techniques such as infrared spectroscopy and elemental analysis. researchgate.net While demonstrated on porous aromatic frameworks, the principle of post-synthetic sulfonation represents a viable pathway for enhancing the aqueous compatibility of various organic compounds.
| Derivatization Strategy | Reagent Example | Resulting Chemical Attribute | Source |
|---|---|---|---|
| Zwitterion Formation | Bromoacetic acid | Creates a sulfonium/carboxylate zwitterionic motif | tandfonline.com |
| Sulfonation | Oleum (fuming sulfuric acid) | Introduces sulfonate groups, improving hydrophilicity | researchgate.net |
Chemical Reactivity and Reaction Mechanisms of Dodecyl Dimethyl Sulfanium Chloride
Electrophilic and Nucleophilic Characteristics of the Sulfonium (B1226848) Moiety
The sulfonium group, [R₃S]⁺, is characterized by a positively charged sulfur atom with three substituents, which makes it a potent electrophile. almerja.comresearchgate.net This electrophilicity is central to its reactivity, particularly in reactions involving nucleophiles. libretexts.org The sulfur atom in dodecyl(dimethyl)sulfanium chloride is bonded to a long dodecyl chain and two methyl groups, creating a sterically hindered yet reactive center.
A key aspect of sulfonium salt chemistry is the formation of sulfur ylides. researchgate.netwikipedia.org An ylide is a neutral, dipolar molecule with a formal positive charge on a heteroatom (in this case, sulfur) and a formal negative charge on an adjacent carbon atom. mdpi.com The protons on the carbon atoms alpha to the sulfonium center are acidic and can be removed by a base to form a sulfonium ylide. researchgate.net For this compound, deprotonation of one of the methyl groups would yield a dodecyl(methyl)sulfonium methylide.
These ylide intermediates are highly reactive nucleophiles. thieme-connect.de A classic application of sulfonium ylides is the Corey-Chaykovsky reaction, where they react with carbonyl compounds like aldehydes and ketones to form epoxides. wikipedia.orgmdpi.com The reaction proceeds through the initial nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine (B1666868) intermediate. This is followed by an intramolecular S_N2 reaction, where the oxygen anion displaces the dialkyl sulfide (B99878) to form the epoxide ring. mdpi.com
The stability and reactivity of the sulfonium ylide are influenced by the substituents on the sulfur atom. thieme-connect.deunibo.it Stabilized ylides, which have an electron-withdrawing group on the carbanion, are less reactive. mdpi.comunibo.it In the case of this compound, the resulting ylide is unstabilized, making it highly reactive. unibo.it Recent advancements have also explored the use of sulfonium ylides in photoredox catalysis, opening up new avenues for radical-based transformations. rsc.org
Nucleophilic substitution can occur directly at the sulfur atom of the sulfonium salt. nih.gov In these reactions, a nucleophile attacks the sulfur atom, leading to the displacement of one of the alkyl or aryl groups. The facility of this process depends on the nature of the nucleophile and the groups attached to the sulfur. Dialkyl sulfides, such as dimethyl sulfide, are excellent leaving groups, which facilitates these substitution reactions. nih.gov
Mechanistic studies on analogous sulfonium salts suggest that these reactions can proceed through different pathways. For instance, nucleophilic substitution at a tetracoordinate sulfur atom, such as in sulfonyl compounds, often occurs with inversion of configuration at the sulfur center, analogous to an S_N2 mechanism at carbon. nih.gov While this compound is a tricoordinate sulfur species, the principles of nucleophilic attack are related. The reaction of sulfides with alkyl halides to form sulfonium salts is a classic example of an S_N2 reaction where the sulfide acts as the nucleophile. libretexts.orgwikipedia.orgyoutube.com The reverse process, the attack of a nucleophile on the sulfonium salt, is also a key aspect of its chemistry.
The table below summarizes the key reactive species and their roles in the electrophilic and nucleophilic reactions of this compound.
| Reactive Species | Role | Typical Reaction |
| Dodecyl(dimethyl)sulfanium cation | Electrophile | Nucleophilic substitution at sulfur |
| Sulfonium Ylide | Nucleophile | Corey-Chaykovsky epoxidation |
| Nucleophile (e.g., OH⁻, R-S⁻) | Nucleophile | Attacks the electrophilic sulfur or alpha-carbon |
| Base | Reagent | Deprotonates the alpha-carbon to form the ylide |
Redox Chemistry of the Sulfonium Functional Group
The sulfur atom in this compound can exist in various oxidation states, making it susceptible to both oxidation and reduction reactions. libretexts.org These redox processes are fundamental to the broader chemistry of organosulfur compounds.
The sulfur atom in a sulfonium salt can be oxidized to form higher oxidation state species. Common oxidizing agents such as hydrogen peroxide (H₂O₂) and peracids can be used to achieve this transformation. smolecule.com The oxidation of the sulfonium cation can lead to the formation of sulfoxides or sulfones. smolecule.com
In the context of related sulfur compounds, the oxidation of sulfides is a well-established process that proceeds first to the sulfoxide (B87167) and then to the sulfone. libretexts.org While the sulfonium cation is already in a relatively oxidized state, further oxidation is possible under specific conditions. The oxidation of sulfoxides, often generated from sulfonium salts, is a key step in several synthetic methodologies, such as the Moffatt and Swern oxidations of alcohols. libretexts.orgwikipedia.orgorganicreactions.org These reactions typically involve the activation of dimethyl sulfoxide (DMSO) to form a highly electrophilic sulfur species that is then attacked by the alcohol. libretexts.orgorganicreactions.org
The reduction of the sulfonium group in this compound would convert it back to a sulfide. smolecule.com This can be achieved using various reducing agents. The electrochemical reduction of sulfonium salts has also been a subject of study, revealing mechanisms of one-electron reductive cleavage. acs.org
The reduction of sulfonium salts can proceed via different mechanisms depending on the reagent and conditions. For example, single-electron transfer (SET) reduction can lead to the formation of radical intermediates. researchgate.net This reactivity is increasingly being exploited in photoredox catalysis. rsc.org The chemical implications of these reduction reactions are significant, as they provide a method to cleave C-S bonds and generate either radical or anionic species that can participate in subsequent bond-forming reactions.
The table below outlines the expected products from the redox reactions of this compound.
| Reaction Type | Reagent Example | Expected Product(s) |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Dodecyl(dimethyl)sulfoxonium species |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Dodecyl methyl sulfide, methane |
| Electrochemical Reduction | Electron transfer | Dodecyl methyl sulfide, methyl radical |
Thermal and Chemical Stability Considerations
The stability of this compound is an important factor in its handling, storage, and application. Generally, sulfonium salts are considered to be relatively stable, often existing as crystalline solids. wikipedia.org However, their stability can be influenced by temperature, the nature of the counter-ion, and the presence of other chemical species.
Chemically, this compound is susceptible to attack by strong nucleophiles and bases, as discussed in the reactivity sections. The presence of incompatible substances can also affect its stability. For example, the thermal stability of dimethyl sulfoxide (DMSO), a related organosulfur compound, is significantly lowered in the presence of certain acids, bases, and metal salts. researchgate.net It is reasonable to assume that the stability of this compound would also be compromised under strongly acidic or basic conditions, or in the presence of reactive metals. The long alkyl chain in this compound contributes to its surfactant-like properties but may also influence its thermal stability in complex formulations. radtech.org
Elucidation of Degradation Pathways and Kinetic Parameters
The degradation of this compound, a quaternary sulfonium salt, can proceed through several potential pathways, primarily dictated by the chemical environment. While specific kinetic studies on this particular compound are not extensively available in peer-reviewed literature, its degradation mechanisms can be inferred from the behavior of structurally similar sulfonium salts and analogous cationic surfactants. The principal degradation pathways include nucleophilic substitution, elimination reactions, and thermal decomposition.
Nucleophilic Substitution:
The primary mode of degradation for sulfonium salts in aqueous and other nucleophilic environments is through nucleophilic substitution (S_N2) at the α-carbon of the alkyl chains attached to the sulfur atom. In this reaction, a nucleophile attacks the carbon atom, leading to the displacement of the dimethyl sulfide group, which is a stable leaving group. For this compound, this can occur at either the methyl or the dodecyl group.
Attack at the methyl group: A nucleophile (Nu⁻) can attack one of the methyl carbons, resulting in the formation of a methylated nucleophile and dodecyl methyl sulfide.
CH₃(CH₂)₁₁S⁺(CH₃)₂ + Nu⁻ → CH₃(CH₂)₁₁SCH₃ + CH₃Nu
Attack at the dodecyl group: Alternatively, the nucleophile can attack the α-carbon of the dodecyl chain, yielding dimethyl sulfide and a dodecyl-substituted nucleophile.
CH₃(CH₂)₁₁S⁺(CH₃)₂ + Nu⁻ → (CH₃)₂S + CH₃(CH₂)₁₁Nu
The relative rates of these two competing S_N2 reactions depend on the nature of the nucleophile and the reaction conditions. Steric hindrance generally makes the attack at the long dodecyl chain less favorable than at the more accessible methyl groups.
Elimination Reactions (Hofmann-type):
In the presence of a strong base, sulfonium salts can undergo elimination reactions, similar to the Hofmann elimination observed in quaternary ammonium (B1175870) salts. This pathway involves the abstraction of a proton from the β-carbon of an alkyl group, leading to the formation of an alkene, a sulfide, and water. For this compound, this would primarily involve the dodecyl chain.
CH₃(CH₂)₉CH₂CH₂S⁺(CH₃)₂ + B⁻ → CH₃(CH₂)₉CH=CH₂ + (CH₃)₂S + BH
The kinetic parameters for such reactions are highly dependent on the strength of the base and the temperature.
Thermal Degradation:
At elevated temperatures, sulfonium salts can undergo thermal decomposition. The stability of sulfonium salts is influenced by the nature of the counter-ion and the substituents on the sulfur atom. For alkyl-based sulfonium salts, the onset of decomposition can occur at temperatures ranging from 62°C to 164°C. rsc.org The decomposition products are typically an alkene and a protonated sulfide, formed through a mechanism analogous to the Hofmann elimination.
The table below, derived from studies on related sulfonium salts used as thermal initiators, illustrates the decomposition onset temperatures, which can serve as an approximation for the thermal stability of this compound.
| Sulfonium Salt Structure (Analogous) | Decomposition Onset Temperature (°C) |
| PDAS-1 | 520 |
| PDAS-2 | 650 |
| PDAS-3 | 650 |
Data extrapolated from studies on different poly(arylene sulfide) sulfonium derivatives and represents polymerization exotherm, which is related to decomposition. rsc.org
Analysis of Factors Influencing Compound Integrity in Varied Chemical Environments
The stability of this compound is not absolute and can be significantly influenced by several environmental factors, including pH, temperature, and the presence of nucleophiles.
Influence of pH:
The pH of the environment plays a crucial role in the degradation of sulfonium salts.
Acidic Conditions: In acidic solutions, the concentration of strong nucleophiles is generally low, which can slow down S_N2-type degradation. However, for certain structurally related compounds, degradation can still occur. For instance, studies on the hydrolysis of other organic compounds show that acidic conditions can catalyze hydrolysis. ajpojournals.org While sulfonic acids are generally stable in acidic media, the C-S bond in sulfonium salts is more susceptible to cleavage.
Neutral Conditions: At neutral pH, water can act as a weak nucleophile, leading to the slow hydrolysis of the sulfonium salt.
Alkaline Conditions: In basic environments, the hydroxide (B78521) ion (OH⁻) is a strong nucleophile that can accelerate the degradation of sulfonium salts via nucleophilic substitution. Furthermore, at high pH, elimination reactions become more prominent. Studies on triarylsulfonium salts have shown that their degradation is significantly accelerated in alkaline nonaqueous methanolic solutions compared to in water. acs.org The stability of related quaternary ammonium compounds is also known to be lower in alkaline conditions.
Influence of Temperature:
Temperature is a critical factor affecting the rate of chemical reactions, including the degradation of this compound. As indicated by the data on analogous sulfonium salts, elevated temperatures can provide the necessary activation energy for thermal decomposition. rsc.org The rate of both nucleophilic substitution and elimination reactions also increases with temperature, following the principles of chemical kinetics. For related quaternary ammonium compounds like didecyl dimethyl ammonium chloride, stability decreases at higher temperatures, with a notable decline in concentration when stored at 45°C over a 21-day period. nih.gov
Influence of Nucleophiles:
The presence of nucleophiles other than water or hydroxide ions can significantly impact the degradation of this compound. The rate of nucleophilic substitution is directly related to the concentration and nucleophilicity of the attacking species. Common nucleophiles that could be encountered in various chemical environments include halides (e.g., Br⁻, I⁻), thiols, and amines.
The table below summarizes the influence of these factors on the stability of this compound, based on general principles and data from related compounds.
| Factor | Influence on Stability | Predominant Degradation Pathway |
| Low pH (Acidic) | Generally more stable than in alkaline conditions, but hydrolysis can occur. | Nucleophilic Substitution (by water or other available nucleophiles) |
| Neutral pH | Slow degradation via hydrolysis. | Nucleophilic Substitution (by water) |
| High pH (Alkaline) | Significantly reduced stability. | Nucleophilic Substitution (by OH⁻), Elimination |
| Low Temperature | Relatively stable. | Slow Nucleophilic Substitution |
| High Temperature | Decreased stability. | Thermal Decomposition, Accelerated Nucleophilic Substitution and Elimination |
| Presence of Strong Nucleophiles | Reduced stability. | Nucleophilic Substitution |
Interfacial Chemistry and Supramolecular Structures of Dodecyl Dimethyl Sulfanium Chloride
Fundamental Principles of Surface Activity
The surface activity of Dodecyl(dimethyl)sulfanium chloride arises from its amphiphilic nature, which drives the molecules to accumulate at interfaces, thereby reducing the interfacial tension.
Adsorption Mechanisms at Liquid-Air and Liquid-Solid Interfaces
At the liquid-air interface, this compound molecules orient themselves with their hydrophobic dodecyl tails directed towards the air and their hydrophilic dimethylsulfanium headgroups remaining in the aqueous phase. This arrangement disrupts the cohesive energy at the water surface, leading to a decrease in surface tension. The effectiveness of a surfactant at reducing surface tension is a key measure of its surface activity. For cationic surfactants, electrostatic interactions play a significant role. At a negatively charged solid-liquid interface, such as silica (B1680970) at neutral or high pH, the positively charged sulfonium (B1226848) headgroups will be attracted to the surface, leading to adsorption. rsc.org The initial adsorption is primarily driven by these electrostatic forces. As the concentration of the surfactant increases, the adsorbed molecules can form aggregates on the surface, such as hemimicelles, where the hydrophobic tails associate with each other, creating a more hydrophobic surface. bohrium.com
The adsorption behavior can be influenced by several factors, including the nature of the solid surface, the pH of the solution, and the presence of electrolytes. On hydrophobic surfaces, the adsorption may be driven by hydrophobic interactions between the dodecyl chains and the surface.
Characterization of Critical Micelle Concentration and Aggregate Formation Phenomena
Above a certain concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) begin to associate into organized aggregates called micelles. researchgate.net This is a spontaneous process driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic dodecyl tails and water molecules. Inside the micelle, the hydrophobic tails form a core, while the hydrophilic sulfonium headgroups are exposed to the aqueous environment.
The CMC is a critical parameter for any surfactant and can be determined by monitoring the change in various physical properties of the solution as a function of surfactant concentration. These properties include surface tension, conductivity, and light scattering. researchgate.netresearchgate.net Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Once micelles begin to form, the concentration of monomers in the bulk solution remains relatively constant, and thus the surface tension also plateaus.
Table 1: Critical Micelle Concentrations (CMC) of Analogous Cationic Surfactants
| Surfactant | Chemical Formula | CMC (mM in water at 25°C) |
| Dodecyltrimethylammonium (B156365) chloride (DTAC) | C₁₂H₂₅N(CH₃)₃Cl | ~20 |
| Dodecylpyridinium chloride | C₁₂H₂₅C₅H₅NCl | ~15 |
This table presents data for surfactants analogous to this compound to provide a comparative context for its expected micellization behavior.
The formation of micelles is a dynamic equilibrium process, and the size and shape of the aggregates can be influenced by factors such as temperature, concentration, and the presence of salts or other molecules in the solution.
Self-Assembly Processes and Hierarchical Supramolecular Architectures
Beyond the formation of simple spherical micelles, this compound and similar amphiphiles can self-assemble into a variety of more complex and hierarchical supramolecular structures. These structures are of great interest for their potential applications in materials science and nanotechnology. rsc.org
Formation of Vesicular, Bilayer, and Nanostructured Assemblies
Under specific conditions, such as changes in concentration, temperature, or the addition of co-surfactants or salts, micelles can transition into other forms of aggregates. One common transition is from spherical micelles to cylindrical or worm-like micelles. Further organization can lead to the formation of vesicles, which are spherical structures composed of one or more concentric bilayers. nih.gov A bilayer is a sheet-like assembly of surfactant molecules, two molecules thick, where the hydrophobic tails are shielded from the water in the interior of the sheet.
The formation of vesicles from single-chain surfactants like this compound is less common than from double-chain amphiphiles but can be induced. For example, the addition of a salt can screen the electrostatic repulsion between the ionic headgroups, allowing for closer packing and the formation of bilayer structures. nih.gov These vesicles can encapsulate aqueous solutions and are of interest for applications such as drug delivery.
The self-assembly can also lead to the formation of other nanostructured materials, such as nanotubes or lamellar phases, depending on the precise experimental conditions. The study of these structures often involves techniques like cryo-transmission electron microscopy (cryo-TEM) and small-angle X-ray or neutron scattering (SAXS/SANS).
Investigation of Ordered Structures in Bulk and Confined Systems
The self-assembled structures of this compound can exhibit long-range order, both in bulk solution and when confined to small spaces. In bulk solution, concentrated systems can form liquid crystalline phases, where the micelles or other aggregates are arranged in a regular, repeating pattern. These phases can be lyotropic, meaning their formation is dependent on the concentration of the surfactant in a solvent.
When confined in systems such as nanopores or thin films, the self-assembly behavior can be significantly altered. The geometric constraints can influence the shape and orientation of the aggregates, leading to the formation of novel, highly ordered structures. The study of these confined systems is relevant for applications in areas like nanofabrication and templating for the synthesis of mesoporous materials.
Interactions with Polymeric and Colloidal Systems
The interaction of this compound with polymers and colloidal particles is of both fundamental and practical importance, with applications in areas such as formulation science, materials synthesis, and biotechnology.
As a cationic surfactant, this compound will interact strongly with negatively charged polymers (anionic polyelectrolytes) in solution. researchgate.netnih.gov The primary driving force for this interaction is the electrostatic attraction between the positively charged sulfonium headgroups and the negative charges on the polymer chain. This interaction can lead to the formation of polymer-surfactant complexes. At low surfactant concentrations, the surfactant molecules bind to the polymer chain individually. As the concentration increases, the bound surfactant molecules can form micelle-like aggregates along the polymer chain, often referred to as a "string of pearls" model. This binding can significantly alter the conformation and solubility of the polymer. researchgate.net The interaction is cooperative, meaning the binding of one surfactant molecule facilitates the binding of others.
The interaction with colloidal particles, such as silica or latex nanoparticles, is also governed by electrostatic forces. rsc.org this compound can adsorb onto the surface of negatively charged colloidal particles, leading to a modification of their surface properties. oapen.org This adsorption can stabilize the colloidal dispersion by providing an electrostatic or steric barrier against aggregation. At higher surfactant concentrations, bilayer formation on the particle surface can occur, potentially leading to charge reversal of the particles. These interactions are crucial in processes such as the formulation of paints, inks, and cosmetics, as well as in the functionalization of nanoparticles for various applications. The presence of both the polymer and the surfactant can lead to the formation of ternary complexes with complex structures and properties.
Modulation of Emulsion Stability and Interfacial Tension Dynamics
This compound, as a cationic surfactant, is anticipated to be an effective emulsifying agent, particularly for oil-in-water (O/W) emulsions. Emulsions are thermodynamically unstable systems, and surfactants like this compound play a crucial role in providing kinetic stability. perkinelmer.cl The mechanism involves the adsorption of the surfactant molecules at the oil-water interface, where the hydrophobic dodecyl tail orients towards the oil phase and the hydrophilic dimethylsulfanium headgroup faces the aqueous phase.
This adsorption lowers the interfacial tension between the two immiscible liquids, reducing the energy required to create the large interfacial area of an emulsion. Furthermore, the positively charged headgroups create an electrostatic repulsive barrier between the oil droplets, preventing them from coalescing and leading to phase separation. The stability of such an emulsion would be influenced by factors like pH, ionic strength, and temperature of the system.
The dynamic behavior of interfacial tension is also a key parameter. When a fresh interface is created, the surfactant molecules diffuse from the bulk solution and adsorb. The rate of this process affects the dynamic interfacial tension. For a surfactant like this compound, this rate would depend on its concentration in the bulk phase up to its critical micelle concentration (CMC).
Due to the lack of direct experimental data for this compound, the following table presents interfacial tension values for analogous C12 cationic surfactants to provide a comparative perspective.
| Surfactant | Interfacial System | Concentration (mol/L) | Interfacial Tension (mN/m) |
| Dodecyltrimethylammonium Chloride (DTAC) | Water/Hexane | 1 x 10⁻³ | ~ 10 |
| Dodecylammonium Chloride (DAC) | Water/Hexane | 1 x 10⁻³ | ~ 12 |
This table presents representative data for analogous C12 cationic surfactants to illustrate expected values, as specific data for this compound is not available.
Adsorption Behavior on Inorganic and Organic Particulate Matter
The adsorption of this compound onto solid surfaces is governed by the nature of the surface and the solution conditions. As a cationic surfactant, it is expected to readily adsorb onto negatively charged surfaces through electrostatic attraction.
Inorganic Particulate Matter:
Many inorganic materials, such as silica, clays, and certain metal oxides at neutral or alkaline pH, carry a negative surface charge. The positively charged dodecyl(dimethyl)sulfanium headgroup would be electrostatically attracted to these surfaces. At low concentrations, the surfactant molecules would adsorb as individual ions. As the concentration increases towards the CMC, they may form aggregates on the surface, known as admicelles or hemimicelles. This adsorption can modify the surface properties of the inorganic particles, for instance, by making a hydrophilic surface more hydrophobic. This principle is utilized in applications like mineral flotation and in the modification of fillers for polymer composites. For example, the adsorption of the anionic surfactant dodecylbenzenesulfonic acid on alumina (B75360) particles is strongly influenced by pH, with electrostatic repulsion dominating at higher pH values. researchgate.net A similar pH-dependent behavior would be expected for a cationic surfactant like this compound, with stronger adsorption at pH values where the inorganic surface is more negatively charged.
Organic Particulate Matter:
The adsorption on organic particulate matter is more complex and depends on the specific functional groups present on the surface of the organic material. For organic particles with a net negative charge (e.g., cellulose (B213188) fibers, certain biopolymers), adsorption would be favored due to electrostatic interactions. In a study on modifying cellulose with a quaternary ammonium (B1175870) cation, it was found that the modified cellulose surface exhibited a positive charge, which in turn enhanced the adsorption of an anionic surfactant. nih.gov This suggests that a cationic surfactant like this compound would have a strong affinity for negatively charged organic surfaces.
Beyond electrostatics, hydrophobic interactions between the dodecyl tail of the surfactant and non-polar regions of the organic particles can also be a significant driving force for adsorption. This is particularly relevant for surfaces that are already somewhat hydrophobic.
The following table summarizes the expected adsorption behavior of this compound on different types of particulate matter.
| Particulate Matter Type | Predominant Surface Charge (at neutral pH) | Expected Primary Adsorption Mechanism |
| Silica (SiO₂) | Negative | Electrostatic attraction between sulfonium headgroup and surface. |
| Alumina (Al₂O₃) | Positive (at low pH), Negative (at high pH) | pH-dependent; electrostatic attraction at pH > isoelectric point. |
| Cellulose | Negative | Electrostatic attraction and potential hydrogen bonding. |
| Polystyrene Latex | Often negatively charged (from initiator) | Electrostatic attraction and hydrophobic interactions. |
Advanced Applications of Dodecyl Dimethyl Sulfanium Chloride in Chemical Sciences
Catalysis and Reaction Facilitation
Sulfonium (B1226848) salts are recognized for their catalytic capabilities, particularly in multiphase reaction systems where they enhance reaction rates and yields.
Dodecyl(dimethyl)sulfanium chloride can function as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. wikipedia.org The fundamental principle of phase-transfer catalysis is to enable the transport of a reactant from one phase into another where the reaction can proceed. operachem.com
The mechanism of action for a sulfonium salt like this compound in phase-transfer catalysis involves several key steps:
Anion Exchange: The positively charged sulfonium cation, [ (CH₃)₂S(C₁₂H₂₅) ]⁺, initially present in the organic phase or at the interface, exchanges its chloride anion for the reactant anion from the aqueous phase. operachem.com
Transport into Organic Phase: The lipophilic dodecyl chain ensures the solubility of the newly formed ion pair (sulfonium cation and reactant anion) in the organic phase. This complex is then transported from the interface into the bulk of the organic phase. wikipedia.org
Reaction: Within the organic phase, the reactant anion, now shielded from its aqueous solvation shell and forming a looser ion pair with the bulky sulfonium cation, becomes highly reactive. It reacts with the organic substrate to form the desired product. operachem.com
Catalyst Regeneration: Following the reaction, the sulfonium cation pairs with the leaving group anion from the organic substrate. This new ion pair then migrates back to the interface, where the leaving group anion is exchanged for a new reactant anion from the aqueous phase, thus completing the catalytic cycle. operachem.com
This process allows reactions that would otherwise be extremely slow or not occur at all to proceed under mild conditions, avoiding the need for harsh solvents or high temperatures. wikipedia.org
While sulfonium salts, in general, are utilized as precursors for generating sulfur ylides in reactions like the Johnson–Corey–Chaykovsky reaction for epoxide synthesis wikipedia.org, specific documented instances of this compound being used as a reagent or catalyst in particular organic transformations are not available in the current scientific literature.
Materials Science and Engineering Applications
The surfactant nature and chemical reactivity of sulfonium salts suggest potential applications in the field of materials science, from polymer synthesis to surface protection.
Currently, there is no specific research available detailing the integration of this compound into polymer synthesis or its use in polymer modification strategies.
The scientific literature does not currently contain studies focused on the use of this compound in the development of novel functional materials with engineered properties.
This compound has potential as a corrosion inhibitor, a function demonstrated by analogous sulfonium and long-chain alkyl compounds. nih.govresearchgate.net The mechanism involves the adsorption of the sulfonium salt onto a metal surface, creating a protective barrier that inhibits corrosive processes.
The anti-corrosion mechanism can be described as follows:
Adsorption: The sulfonium cation adsorbs onto the metal surface. This adsorption can be a combination of physisorption (electrostatic interaction between the charged sulfonium head and the metal surface) and chemisorption (formation of coordinate bonds between the sulfur atom and the metal's vacant orbitals). nih.gov A similar compound, dodecyl dimethyl benzyl ammonium (B1175870) chloride, has been shown to form a tight chemisorption layer on aluminum alloy surfaces. researchgate.net
Protective Film Formation: The adsorbed molecules form a monolayer on the metal surface. The long, hydrophobic dodecyl chains orient themselves away from the surface, creating a dense, non-polar film. nih.gov
Corrosion Inhibition: This film acts as a physical barrier, isolating the metal from the corrosive environment (e.g., acidic solutions containing chloride ions). It impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, classifying it as a mixed-type inhibitor. nih.govresearchgate.net The hydrophobic nature of the film also repels water, a key component in most corrosion processes.
Research on a closely related compound, decyl(dimethyl)sulfonium iodide (a C10 analogue), provides insight into the potential effectiveness. Studies on this compound showed a significant reduction in the corrosion of steel in an acidic medium. nih.gov
Table 1: Corrosion Inhibition Data for Decyl(dimethyl)sulfonium Iodide on API 5L X52 Steel in 1 M H₂SO₄
| Parameter | Value | Reference |
| Maximum Inhibition Efficiency (IE) | 93% (at 150 ppm) | nih.gov |
| Adsorption Mechanism | Physisorption and Chemisorption | nih.gov |
| Adsorption Isotherm | Langmuir | nih.gov |
| Inhibitor Type | Mixed-type with anodic preference | nih.gov |
| Gibbs Free Energy of Adsorption (ΔG°ads) | -34.89 kJ mol⁻¹ | nih.gov |
This data is for the analogous compound decyl(dimethyl)sulfonium iodide and is presented to illustrate the potential performance of long-chain sulfonium salts as corrosion inhibitors.
Separation Science and Extraction Processes
This compound, as a cationic surfactant, exhibits significant potential in various separation and extraction technologies. Its amphiphilic nature, characterized by a long hydrophobic dodecyl chain and a hydrophilic dimethylsulfanium chloride head group, allows it to modify phase interfaces and interact with a variety of analytes. These properties are particularly advantageous in liquid-liquid extraction and chromatographic techniques.
Efficacy in Liquid-Liquid Extraction Systems and Phase Behavior
In liquid-liquid extraction, this compound is anticipated to function as an effective phase transfer catalyst and extractant, particularly for anionic species and metal ions from aqueous solutions. The positively charged sulfur center can form ion pairs with anionic analytes, facilitating their transfer into an organic phase. The long dodecyl chain enhances the solubility of the resulting complex in nonpolar solvents.
The efficacy of extraction is influenced by several factors, including the pH of the aqueous phase, the concentration of the sulfonium salt, and the nature of the organic solvent. The phase behavior of the system is critical, with the potential for the formation of emulsions or a third microemulsion phase at certain concentrations, which can either enhance or complicate the separation process. The ability of surfactants to alter surface properties is crucial in processes like the extraction and flotation of mineral particles. For instance, the adsorption of surfactants can hydrophobize particle surfaces, enabling their transfer from an aqueous to a non-aqueous phase nih.gov. The formation of micelles at concentrations above the critical micelle concentration can also play a role in solubilizing and extracting hydrophobic compounds from aqueous media mdpi.com.
The extraction of metal ions can be significantly enhanced by the presence of cationic species that form complexes with the metal ions. For example, hydrophilic ionic liquids and their analogues have been shown to selectively complex with metal cations in the more polar phase, thereby improving the separation of different metals in liquid-liquid extraction systems acs.org. While specific data for this compound is not extensively available, its performance can be inferred from the behavior of structurally similar cationic extractants. The table below illustrates the typical extraction efficiency of a cationic extractant for various metal ions, which is expected to be comparable to that of this compound under optimized conditions.
Table 1: Illustrative Extraction Efficiency of a Cationic Surfactant for Various Metal Ions
| Metal Ion | Aqueous Phase pH | Extractant Concentration (mM) | Extraction Efficiency (%) |
|---|---|---|---|
| Copper(II) | 5.0 | 10 | 92.5 |
| Zinc(II) | 6.0 | 10 | 88.1 |
| Nickel(II) | 6.5 | 10 | 75.3 |
| Lead(II) | 4.5 | 10 | 95.8 |
| Cadmium(II) | 5.5 | 10 | 91.2 |
Potential Applications in Chromatographic Separation Techniques
In the field of chromatography, this compound holds promise as a mobile phase additive or as a component of the stationary phase. Its surfactant properties can be leveraged in micellar liquid chromatography (MLC), a technique where surfactants are added to the mobile phase above their critical micelle concentration. The resulting micelles act as a "pseudo-stationary phase," partitioning analytes based on their hydrophobicity and electrostatic interactions. This can be particularly useful for the separation of mixtures of compounds with varying polarities nih.gov.
The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) in combination with ionic liquids in aqueous mobile phases has been shown to provide satisfactory separations of basic compounds without the need for organic solvents mdpi.com. This compound, being a cationic surfactant, could offer alternative selectivity in such systems.
Furthermore, this compound could function as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). In this role, it would be added to the mobile phase to form neutral ion pairs with anionic analytes. This enhances their retention on nonpolar stationary phases, allowing for improved separation of ionic compounds that are otherwise poorly retained. The dual nature of ionic liquids, comprising both cations and anions, can influence chromatographic results when used as additives mdpi.com.
The immobilization of this compound onto a solid support could also lead to the development of novel stationary phases for ion-exchange chromatography or hydrophobic interaction chromatography. The positively charged sulfonium group would provide sites for anion exchange, while the dodecyl chain would offer hydrophobic interaction capabilities. This dual-mode separation mechanism could provide unique selectivity for complex sample matrices. While sulfonium salts are recognized for their diverse applications in organic synthesis, their potential in creating specialized chromatographic materials is an emerging area of interest nih.gov.
Computational Chemistry and Theoretical Investigations of Dodecyl Dimethyl Sulfanium Chloride
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity, independent of its environment.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netacs.org It is a workhorse in computational chemistry for predicting molecular geometries, electronic properties, and reaction energetics. For a molecule like dodecyl(dimethyl)sulfanium chloride, DFT calculations would be employed to optimize its three-dimensional structure, revealing precise bond lengths, bond angles, and dihedral angles.
DFT is also used to calculate the electron density distribution, which is crucial for understanding a molecule's reactivity. nih.gov Regions of high electron density are typically nucleophilic, while regions of low electron density are electrophilic. The electrostatic potential (ESP) map, derived from DFT calculations, visualizes these reactive areas, showing positive (electrophilic) and negative (nucleophilic) regions. rsc.org For this compound, the positive charge would be localized around the sulfur atom of the sulfonium (B1226848) headgroup, making it a site for interaction with anions and negatively charged surfaces. The long dodecyl tail, being nonpolar, would exhibit neutral potential. rsc.org
Studies on similar surfactants have used DFT to understand how molecular structure influences properties like adsorption on surfaces. For instance, DFT calculations on various surfactant headgroups on iron oxide surfaces have shown that the nature and strength of adsorption are dictated by the headgroup's chemistry. acs.org Similarly, DFT has been used to analyze the interaction of surfactants with water molecules, revealing stable hydrate (B1144303) structures. researchgate.net These approaches could be directly applied to this compound to predict its interaction with various materials and solvents.
Frontier Molecular Orbital Analysis (HOMO/LUMO) and Electron Distribution
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO would likely be distributed along the alkyl chain and the methyl groups, while the LUMO would be centered on the positively charged sulfur atom. This distribution would indicate that the molecule could act as an electron donor through its tail and an electron acceptor at its headgroup. FMO analysis is frequently used to understand charge transfer processes in surfactant systems. nih.gov For example, in studies of gemini (B1671429) surfactants, the energy gap between the HOMO of the surfactant and the LUMO of a surface like calcite was used to predict adsorption behavior. nih.gov A smaller energy gap generally implies a higher probability of charge transfer and stronger interaction. researchgate.net
Below is a representative table of HOMO-LUMO energies for analogous cationic surfactants, illustrating the typical values obtained from DFT calculations.
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |
| Representative Cationic Surfactant 1 | -6.8 | -1.2 | 5.6 | researchgate.net |
| Representative Cationic Surfactant 2 | -7.1 | -1.5 | 5.6 | researchgate.net |
| Mixture with Anionic Surfactant | -6.5 | -0.9 | 5.6 | researchgate.net |
This table presents typical data for analogous cationic surfactants to illustrate the insights gained from FMO analysis. Specific values for this compound would require dedicated calculations.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. acs.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, such as self-assembly, diffusion, and interactions within a solution or at an interface. nih.gov
Simulation of Interfacial Adsorption and Aggregation Phenomena
MD simulations are particularly powerful for investigating how surfactant molecules like this compound behave at interfaces, such as the boundary between oil and water or a solid surface and a liquid. acs.orgpku.edu.cn These simulations can model the process of surfactant molecules arranging themselves at an interface, reducing the interfacial tension. rsc.orgrsc.org
For this compound, simulations would show the cationic sulfonium headgroup orienting towards the polar phase (e.g., water) and the hydrophobic dodecyl tail orienting towards the nonpolar phase (e.g., oil or air). mdpi.com As the concentration of the surfactant increases, MD simulations can capture their aggregation into structures like hemimicelles on a surface or micelles in solution. researchgate.netaps.org Studies on similar cationic surfactants like cetyltrimethylammonium bromide (CTAB) have used MD to examine the structure of adsorbed aggregates on substrates like silica (B1680970). researchgate.net These simulations reveal that adsorption is driven by a combination of electrostatic interactions between the headgroup and the surface and hydrophobic interactions between the surfactant tails. researchgate.net
Elucidation of Solution-Phase Dynamics and Interaction Networks
In the bulk solution phase, MD simulations can elucidate the formation of micelles, which are aggregates of surfactant molecules. acs.orgresearchgate.net Simulations can determine key properties such as the critical micelle concentration (CMC), micelle shape and size, and the dynamics of individual surfactant molecules entering and leaving the micelle.
For this compound, MD simulations would model the hydrophobic dodecyl tails forming a core to minimize contact with water, while the hydrophilic dimethylsulfanium headgroups form a solvated outer shell. nih.gov The simulations would also detail the network of interactions between the surfactant headgroups, water molecules, and the chloride counter-ions. nih.gov This provides a molecular-level understanding of the forces, such as electrostatic and van der Waals interactions, that stabilize the micellar structure. nih.gov
Prediction of Thermochemical and Spectroscopic Properties
Computational methods are also valuable for predicting thermochemical and spectroscopic properties, which can be challenging to measure experimentally. researchgate.netaalto.fi Thermochemical properties, such as the enthalpy of formation and Gibbs free energy of solvation, can be calculated using high-level quantum chemistry methods. These values are crucial for understanding the thermodynamics of surfactant aggregation and adsorption. researchgate.net
The prediction of spectroscopic properties, such as infrared (IR), Raman, and NMR spectra, is another important application. mdpi.com By calculating the vibrational frequencies of the molecule, a theoretical IR or Raman spectrum can be generated. mdpi.com These predicted spectra can aid in the interpretation of experimental spectra and the identification of specific conformational states of the molecule. Similarly, NMR chemical shifts can be calculated to help assign signals in experimental NMR data. Machine learning models, often trained on DFT-computed data, are emerging as a powerful tool for rapidly predicting spectroscopic properties for large sets of molecules. aalto.finih.gov For this compound, such predictions would provide a spectroscopic fingerprint, facilitating its characterization and study.
Application of COSMO-RS for Solubility and Phase Behavior Prediction
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a versatile and widely used computational method for predicting the thermodynamic properties of fluid mixtures. researchgate.netscm.comrsc.org It combines quantum chemistry with statistical thermodynamics to forecast properties like solubility, activity coefficients, and phase equilibria from first principles, relying only on the molecular structure. researchgate.netscm.comrsc.org
The COSMO-RS methodology involves a two-step process. First, a quantum chemical calculation, typically using Density Functional Theory (DFT), is performed for the individual components of the mixture (in this case, the dodecyl(dimethyl)sulfanium cation and the chloride anion, as well as various solvent molecules). In this step, each molecule is placed in a virtual conductor, which induces a polarization charge density (σ) on the molecular surface. This σ-profile is a unique, quantitative descriptor of the molecule's surface polarity. The second step involves a statistical mechanics treatment of the interactions between these σ-profiles in a liquid ensemble to calculate the chemical potential of each species in the mixture. From these chemical potentials, a wide range of thermodynamic properties can be derived. researchgate.netscm.com
For this compound, COSMO-RS can be employed to predict its solubility in a diverse array of solvents. The model would calculate the interaction energies between the sulfonium cation/chloride anion pair and different solvent molecules, considering electrostatic (misfit), hydrogen bonding, and van der Waals forces. This allows for a rapid screening of potential solvents, which is significantly more efficient than experimental trial-and-error approaches. researchgate.net
The predicted solubility is often expressed as the logarithm of the mole fraction of the solute at saturation (log(x)). Below is an illustrative table of predicted solubilities for this compound in various solvents at a standard temperature, showcasing the type of data generated by COSMO-RS.
Table 1: Illustrative COSMO-RS Predicted Solubility of this compound in Various Solvents at 298.15 K
| Solvent | Predicted log(x) | Predicted Solubility ( g/100g solvent) |
| Water | -1.5 | 2.8 |
| Ethanol | -0.8 | 15.6 |
| Methanol | -1.0 | 9.9 |
| Acetone | -2.5 | 0.5 |
| Toluene | -4.0 | 0.03 |
| n-Hexane | -5.2 | <0.01 |
Note: The data in this table are illustrative and intended to represent the typical output of a COSMO-RS calculation. Actual values would require specific quantum chemical computations for this compound.
Beyond solubility, COSMO-RS can also predict liquid-liquid equilibrium (LLE) and solid-liquid equilibrium (SLE) phase diagrams. This is crucial for applications where this compound might be used as a phase-transfer catalyst or in solvent extraction processes. The model can help identify the miscibility gaps with different solvents and the temperature dependence of solubility, providing a comprehensive picture of its phase behavior.
Computational Spectroscopic Signature Prediction for Characterization
Computational spectroscopy is an essential tool for the identification and characterization of novel compounds. aip.org By simulating spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, researchers can corroborate experimental findings, assign spectral peaks to specific molecular features, and gain a deeper understanding of the molecule's structure and bonding. aip.org
The prediction of spectroscopic signatures for this compound would typically be carried out using quantum chemical methods, most commonly Density Functional Theory (DFT). The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation. Following this, the relevant spectroscopic properties are calculated.
For Infrared (IR) spectroscopy , the vibrational frequencies and their corresponding intensities are computed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum can be compared with experimental IR data to identify characteristic peaks. For this compound, key vibrational modes would include the C-H stretching and bending frequencies of the dodecyl chain and methyl groups, as well as vibrations associated with the C-S bonds.
For Nuclear Magnetic Resonance (NMR) spectroscopy , the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated. These values are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane). The predicted chemical shifts help in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule. This is particularly useful for a molecule like this compound, with its long alkyl chain and distinct methyl groups attached to the sulfur atom.
The following table provides an example of the kind of data that can be generated through these computational methods.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group / Atom | Predicted Value |
| ¹H NMR | -S⁺-(CH ₃)₂ | 2.9 - 3.1 ppm |
| -CH ₂-S⁺- | 3.2 - 3.4 ppm | |
| -(CH ₂)₁₀- | 1.2 - 1.6 ppm | |
| -CH₂-CH ₃ | 0.8 - 1.0 ppm | |
| ¹³C NMR | -S⁺-(C H₃)₂ | 25 - 30 ppm |
| -C H₂-S⁺- | 45 - 50 ppm | |
| -(C H₂)₁₀- | 22 - 33 ppm | |
| -CH₂-C H₃ | 13 - 15 ppm | |
| IR Spectroscopy | C-H stretch (alkyl) | 2850 - 2960 cm⁻¹ |
| C-H bend (alkyl) | 1350 - 1470 cm⁻¹ | |
| C-S stretch | 650 - 750 cm⁻¹ |
Note: This table contains illustrative data based on typical chemical shift and vibrational frequency ranges for the specified functional groups. Precise predictions would require dedicated DFT calculations.
By providing a theoretical framework for understanding the properties of this compound, these computational methods are invaluable for guiding experimental work and accelerating the discovery and development of new applications for this compound.
Advanced Spectroscopic and Analytical Characterization of Dodecyl Dimethyl Sulfanium Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules. For dodecyl(dimethyl)sulfanium chloride, various NMR experiments are employed to elucidate the proton and carbon environments, as well as to study its conformational dynamics.
Proton NMR (¹H NMR) for Proton Environment Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their neighboring environments within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the protons of the dodecyl chain and the dimethyl sulfonium (B1226848) headgroup.
The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. For this compound, the electron-withdrawing nature of the positively charged sulfur atom in the sulfonium headgroup causes the adjacent protons to be deshielded, resulting in a downfield shift.
Expected ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| S⁺-(CH₃)₂ | ~ 2.9 - 3.1 | Singlet | 6H |
| S⁺-CH₂- | ~ 3.2 - 3.4 | Triplet | 2H |
| -CH₂- (adjacent to S⁺-CH₂) | ~ 1.6 - 1.8 | Multiplet | 2H |
| -(CH₂)₉- (bulk methylene) | ~ 1.2 - 1.4 | Broad Multiplet | 18H |
| -CH₃ (terminal) | ~ 0.8 - 0.9 | Triplet | 3H |
This table presents predicted data based on analogous compounds.
The integration of the signals provides a ratio of the number of protons in each unique environment, confirming the presence and relative abundance of the different proton groups. The multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling between neighboring, non-equivalent protons and provides information about the number of adjacent protons.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronic environment. The carbon atoms of the dimethyl sulfonium headgroup and the adjacent methylene (B1212753) group of the dodecyl chain are expected to appear at a lower field (higher ppm) due to the deshielding effect of the positively charged sulfur atom.
Expected ¹³C NMR Data:
Based on data for similar cationic surfactants and sulfonium compounds, the following chemical shifts can be anticipated. chemicalbook.comchemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| S⁺-(C H₃)₂ | ~ 25 - 30 |
| S⁺-C H₂- | ~ 45 - 50 |
| -C H₂- (adjacent to S⁺-CH₂) | ~ 28 - 32 |
| -(C H₂)₉- (bulk methylene) | ~ 22 - 32 |
| -C H₃ (terminal) | ~ 14 |
This table presents predicted data based on analogous compounds.
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms, which is a crucial piece of information for structural confirmation.
Advanced NMR Techniques for Conformational and Dynamic Studies
To gain deeper insights into the three-dimensional structure and dynamic processes of this compound, especially in solution and within micellar aggregates, advanced 2D NMR techniques are invaluable. wikipedia.org
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY spectra would show cross-peaks between adjacent protons in the dodecyl chain, confirming their connectivity. For instance, a cross-peak would be expected between the S⁺-CH₂- protons and the protons of the adjacent -CH₂- group. cdnsciencepub.comcdnsciencepub.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for studying the conformation of the dodecyl chain and the packing of molecules in micelles. For example, NOESY could show through-space interactions between protons of the dimethyl headgroup and protons further down the alkyl chain, providing information about the chain's flexibility and folding. cdnsciencepub.comresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, such as ¹³C. An HSQC spectrum of this compound would show a correlation peak for each C-H bond, definitively assigning each proton signal to its corresponding carbon atom. wikipedia.org
These advanced techniques provide a comprehensive picture of the molecular structure and intermolecular interactions, which are crucial for understanding the surfactant properties of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and providing structural information.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
For this compound, the FTIR spectrum would be dominated by the vibrational modes of the long alkyl chain.
Expected FTIR Data:
Based on the analysis of similar long-chain alkyl compounds and sulfonium salts, the following characteristic absorption bands are expected. researchgate.netthermofisher.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H asymmetric stretching (CH₃ & CH₂) | ~ 2950 - 2960 | Strong |
| C-H symmetric stretching (CH₃ & CH₂) | ~ 2850 - 2870 | Strong |
| CH₂ scissoring | ~ 1465 - 1475 | Medium |
| CH₃ symmetric bending (umbrella mode) | ~ 1375 - 1385 | Medium-Weak |
| C-S stretching | ~ 600 - 800 | Medium-Weak |
This table presents predicted data based on analogous compounds.
The presence of strong C-H stretching and bending vibrations confirms the aliphatic nature of the molecule. The C-S stretching vibration, while potentially weak, is a key indicator of the sulfonium headgroup.
Raman Spectroscopy for Molecular Vibrations and Structural Insights
Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
In the case of this compound, Raman spectroscopy would be particularly useful for observing the C-C and C-S skeletal vibrations.
Expected Raman Data:
The Raman spectrum of this compound is expected to show prominent peaks corresponding to the hydrocarbon chain and the sulfonium group.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H stretching | ~ 2800 - 3000 | Strong |
| CH₂ twisting and wagging | ~ 1200 - 1400 | Medium |
| C-C skeletal stretching | ~ 1060 - 1130 | Strong |
| C-S symmetric stretching | ~ 650 - 750 | Strong |
This table presents predicted data based on analogous compounds.
The strong C-S symmetric stretching mode in the Raman spectrum would provide clear evidence for the sulfonium functionality. Furthermore, the analysis of the C-C skeletal vibrations can provide information about the conformational order of the dodecyl chain, which is particularly relevant when studying the aggregation behavior of the surfactant. qut.edu.au
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for the precise determination of molecular weight and the structural elucidation of molecules through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a compound. For this compound, HRMS can distinguish the isotopic pattern of the molecule, further validating its identity. The technique's ability to deliver mass accuracy in the parts-per-million (ppm) range allows for the unambiguous determination of the molecular formula. nih.govhilarispublisher.com
The theoretical molecular weight of the Dodecyl(dimethyl)sulfanium cation is a key parameter confirmed by HRMS. The analysis would involve dissolving the compound in a suitable solvent and introducing it into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI) to keep the cation intact.
| Parameter | Theoretical Value |
| Molecular Formula | C₁₄H₃₁S⁺ |
| Monoisotopic Mass | 231.2141 g/mol |
| Average Mass | 231.459 g/mol |
This table presents the theoretical values for the Dodecyl(dimethyl)sulfanium cation which would be confirmed using High-Resolution Mass Spectrometry.
Tandem mass spectrometry (MS/MS) is employed to investigate the structural integrity of the Dodecyl(dimethyl)sulfanium cation by inducing fragmentation and analyzing the resulting product ions. nationalmaglab.orgnih.gov In a typical MS/MS experiment, the intact cation (precursor ion) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) provide insights into the compound's structure.
The fragmentation of the Dodecyl(dimethyl)sulfanium cation is expected to occur at the weakest bonds. The primary fragmentation pathways would likely involve the cleavage of the C-S bonds and the C-C bonds of the dodecyl chain.
Expected Fragmentation Pathways:
Neutral loss of dodecene: A major fragmentation pathway would likely be the loss of the dodecyl group as dodecene, resulting in a dimethylsulfonium ion.
Loss of a methyl group: Cleavage of a methyl-sulfur bond would lead to the formation of a dodecyl(methyl)sulfonium ion.
Cleavage along the dodecyl chain: Fragmentation can also occur at various points along the n-dodecyl chain, leading to a series of carbocation fragments.
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |
| 231.21 | Dimethylsulfonium | Dodecene |
| 231.21 | Dodecyl(methyl)sulfonium | Methane |
| 231.21 | Various alkyl cations | Alkanes/Alkenes |
This table outlines the expected fragmentation patterns for the Dodecyl(dimethyl)sulfanium cation under tandem mass spectrometry conditions.
X-ray Diffraction and Scattering Methods
X-ray techniques are fundamental for determining the arrangement of atoms in the solid state and the shape and size of supramolecular assemblies in solution.
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sc.edunih.gov If a suitable single crystal of this compound can be grown, this method would provide detailed information on bond lengths, bond angles, and the packing of the ions in the crystal lattice. The resulting crystal structure would reveal the conformation of the dodecyl chain and the coordination environment of the sulfonium headgroup and the chloride counter-ion. The crystal structure of cadmium chloride, for instance, serves as a reference for describing layered crystal structures. wikipedia.org
Hypothetical Crystallographic Data:
| Parameter | Expected Information |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths (e.g., S-C, C-C) | Precise distances in Ångstroms |
| Bond Angles (e.g., C-S-C) | Precise angles in degrees |
| Torsion Angles | Conformation of the alkyl chain |
This table summarizes the type of data that would be obtained from a successful single-crystal X-ray diffraction analysis of this compound.
In solution, above its critical micelle concentration (CMC), this compound is expected to form supramolecular assemblies, such as micelles. Small-angle X-ray scattering (SAXS) is a key technique for characterizing the size, shape, and aggregation number of these nano-sized structures in their native solution state. uni-saarland.denih.gov
| Structural Parameter | Information from SAXS |
| Radius of Gyration (Rg) | Overall size of the micelle |
| Maximum Dimension (Dmax) | Longest dimension of the micelle |
| Micelle Shape | e.g., Spherical, Prolate/Oblate Ellipsoid |
| Aggregation Number (Nagg) | Number of monomers per micelle |
| Core and Shell Dimensions | Size of the hydrophobic core and hydrophilic shell |
This table indicates the structural parameters of this compound micelles that can be determined using Small-Angle X-ray Scattering.
Surface-Sensitive Analytical Techniques for Interfacial Studies
The primary function of a surfactant is to adsorb at interfaces, such as the air-water or oil-water interface, and reduce the interfacial tension. Surface-sensitive techniques are crucial for quantifying this behavior and characterizing the structure of the adsorbed surfactant layer. mdpi.comresearchgate.net
Techniques such as pendant drop tensiometry or the du Noüy ring method can be used to measure the surface tension of aqueous solutions of this compound as a function of concentration. From this data, the critical micelle concentration (CMC) can be determined, which is the concentration at which micelles begin to form in the bulk solution. Further analysis can yield the maximum surface excess concentration (Γmax), which is the maximum packing density of the surfactant at the interface, and the area per molecule (Amin).
Neutron reflectometry and sum-frequency generation (SFG) spectroscopy are more advanced techniques that can provide detailed structural information about the adsorbed monolayer, such as its thickness, roughness, and the orientation of the dodecyl chains at the interface.
Expected Interfacial Properties:
| Property | Description |
| Critical Micelle Concentration (CMC) | Concentration at which micelle formation begins. |
| Surface Tension at CMC (γCMC) | The minimum surface tension achieved. |
| Maximum Surface Excess (Γmax) | The highest concentration of surfactant at the interface. |
| Minimum Area per Molecule (Amin) | The area occupied by a single surfactant molecule at the interface. |
This table lists the key interfacial properties of this compound that can be determined using surface-sensitive analytical techniques.
Environmental Behavior and Transformation Pathways of Dodecyl Dimethyl Sulfanium Chloride
Abiotic Degradation Processes
The chemical structure of Dodecyl(dimethyl)sulfanium chloride allows for several abiotic degradation pathways, including hydrolysis, photolysis, and oxidation. These processes are crucial in determining the persistence of the compound in the environment.
The hydrolysis of sulfonium (B1226848) salts is a recognized degradation pathway. For instance, the hydrolysis of t-butyldimethylsulfonium ion has been observed to proceed at the same rate in both light and heavy water, suggesting a mechanism that may not involve a direct nucleophilic attack by water in the rate-determining step for this particular compound. acs.org The alkaline hydrolysis of dialkoxysulfonium salts has been shown to occur through a stepwise addition-elimination mechanism, resulting in the formation of corresponding sulfinate products. nih.govsemanticscholar.org This reaction proceeds with a slight inversion of configuration at the sulfur atom. semanticscholar.org
Table 1: General Hydrolysis Data for Related Sulfonium Compounds (Note: Specific data for this compound is not available. The following table is illustrative based on related compounds.)
| Compound Class | Hydrolysis Mechanism | Influencing Factors |
|---|---|---|
| Alkyl Sulfonium Salts | Addition-Elimination | pH, Temperature |
The photodegradation of surfactants in aquatic environments is an important transformation process. While direct photolysis of this compound may occur, its significance is likely enhanced by indirect photolytic processes. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (OH•), are known to be effective in degrading various surfactants. researchgate.net For example, the photodegradation of the cationic surfactant dodecylpyridinium chloride has been investigated using photocatalysis. researchgate.net Similarly, UV/TiO2/H2O2 and UV/Fe2+/H2O2 processes have been shown to significantly decrease the concentration of anionic surfactants in wastewater. sciencepublishinggroup.com Cationic surfactants have been observed to have a higher reactivity in photocatalytic degradation compared to non-ionic and anionic surfactants. researchgate.net
Although specific studies on the photolytic degradation of this compound are limited, the general principles of surfactant photodegradation suggest that it would be susceptible to such transformation, particularly in the presence of photosensitizers and in sunlit surface waters.
Oxidative processes, particularly reactions with hydroxyl radicals, are a primary degradation pathway for many organic compounds in aquatic systems. The sulfur atom in sulfonium compounds can be oxidized to form sulfoxides and sulfones. While specific rate constants for the reaction of this compound with oxidants are not available, the general reactivity of sulfur compounds suggests that this is a plausible transformation pathway.
Adsorption and Mobility in Diverse Environmental Matrices
The fate and transport of this compound in the environment are heavily influenced by its adsorption to soil and sediment and its mobility in water.
As a cationic surfactant, this compound is expected to adsorb strongly to negatively charged components of soil and sediment, such as clay minerals and organic matter. researchgate.net This adsorption is primarily driven by electrostatic attraction between the positively charged sulfonium head group and the negatively charged surfaces. researchgate.net The long dodecyl chain also contributes to adsorption through hydrophobic interactions. researchgate.net
Studies on other cationic surfactants have shown that their adsorption can lead to the formation of admicelles on the surface of soil particles, which can, in turn, enhance the sequestration of hydrophobic organic contaminants. acs.org The adsorption of cationic surfactants is a key mechanism in modifying soil surfaces to retard the migration of hydrophobic organic compounds. acs.org The interaction of surfactants with soil and sediment is a complex process that can alter the physicochemical properties of the environmental matrix, including surface potential and permeability. researchgate.net
Table 2: Factors Influencing Surfactant Adsorption to Soil and Sediment (Based on general principles for cationic surfactants)
| Factor | Influence on Adsorption |
|---|---|
| Clay Content | Higher clay content generally leads to increased adsorption due to more negatively charged sites. |
| Organic Matter | Organic matter provides hydrophobic domains for the alkyl chain to partition into, increasing adsorption. |
| pH | Lower pH can increase the positive charge on some soil components, potentially decreasing cationic surfactant adsorption, while higher pH increases negative charge, enhancing adsorption. |
The mobility of this compound in aqueous environments is expected to be limited due to its strong tendency to adsorb to suspended particles and sediment. nih.gov In the water column, it will likely exist in equilibrium between the dissolved phase and being sorbed to particulate matter. Its surfactant properties mean that at concentrations above the critical micelle concentration (CMC), it can form micelles, which can affect its transport and the transport of other hydrophobic pollutants.
The movement of surfactants in aquatic systems is influenced by water flow, partitioning behavior, and degradation rates. researchgate.net Due to their widespread use, surfactants are detected in various environmental compartments, including surface waters and sediments. scispace.com The ultimate fate of many surfactants is deposition in marine environments. nih.gov
Role in Biogeochemical Cycling (General Chemical Fate)
This compound, a cationic surfactant, is expected to enter the environment primarily through wastewater streams. Its fate in aquatic and terrestrial systems is governed by a combination of biotic and abiotic processes. As a surfactant, it will have a tendency to partition to interfaces, such as those between water and sediment, sludge, or soil particles. This sorption behavior is a critical factor in its environmental distribution and bioavailability. While specific data on this compound is limited, the environmental behavior of analogous cationic surfactants, such as quaternary ammonium (B1175870) compounds (QACs), provides insights into its likely fate. nih.govregulations.gov
The primary mechanisms for the removal of such cationic surfactants from the environment are biodegradation and sorption to solids. nih.gov In wastewater treatment plants, a significant portion of these compounds is expected to be removed from the water column through sorption to sludge. nm.gov The ultimate fate of the dodecyl and dimethylsulfanium moieties will be their entry into the carbon and sulfur biogeochemical cycles, respectively.
Contributions to Sulfur Speciation and Transformation
The sulfur atom in this compound is in a reduced and methylated state. Upon degradation of the molecule, this sulfur will be transformed and integrated into the natural sulfur cycle. wikipedia.orgnumberanalytics.com The biogeochemical sulfur cycle involves a complex network of microbial and chemical transformations of sulfur compounds across a range of oxidation states. wikipedia.orgnih.govfrontiersin.org
The initial breakdown of this compound by microbial action is likely to release the sulfur-containing portion of the molecule. Depending on the specific metabolic pathway, this could initially be in the form of dimethyl sulfide (B99878) (DMS) or other methylated sulfur compounds. DMS is a volatile organosulfur compound that plays a significant role in the global sulfur cycle, particularly in the transfer of sulfur from the oceans to the atmosphere. nih.gov
Once released into the environment, these simpler sulfur compounds undergo a series of transformations mediated by a diverse range of microorganisms. nih.gov In aerobic environments, sulfide and organic sulfur compounds are oxidized, ultimately to sulfate (B86663) (SO₄²⁻), by sulfur-oxidizing bacteria. wikipedia.org In anaerobic environments, such as sediments, sulfate can be used as an electron acceptor by sulfate-reducing bacteria, leading to the production of hydrogen sulfide (H₂S). nih.govfrontiersin.org This sulfide can then be re-oxidized or incorporated into minerals. The introduction of this compound into an environment will thus contribute to the local pool of sulfur and influence these microbial processes.
Table 1: Key Transformations in the Biogeochemical Sulfur Cycle Relevant to this compound Breakdown Products
| Transformation Process | Reactant(s) | Product(s) | Environmental Conditions |
| Sulfide Oxidation | H₂S, O₂ | S⁰, S₂O₃²⁻, SO₄²⁻ | Aerobic |
| Sulfate Reduction | SO₄²⁻, Organic Matter | H₂S, HCO₃⁻ | Anaerobic |
| Sulfur Disproportionation | S₂O₃²⁻, S⁰ | SO₄²⁻, H₂S | Anaerobic |
| Desulfurization | Organic Sulfur | H₂S | Anaerobic/Aerobic |
This table presents generalized sulfur cycle transformations and is not based on specific experimental data for this compound.
Chemical Changes Induced by Environmental Microbial Activity
The biodegradation of this compound is expected to be primarily carried out by microbial communities in environments such as wastewater treatment plants, soils, and sediments. ijcs.ro Studies on analogous cationic surfactants have demonstrated that microorganisms, particularly bacteria, can utilize these compounds as a source of carbon and energy. nih.govresearchgate.net The biodegradation process involves the enzymatic breakdown of the molecule. nm.gov
For similar long-chain surfactants, the initial step in biodegradation is often the cleavage of the long alkyl chain from the more polar head group. researchgate.net In the case of this compound, this would involve the breaking of the carbon-sulfur bond connecting the dodecyl chain to the dimethylsulfanium group. This process is analogous to the N-dealkylation observed in the degradation of QACs by bacteria such as Pseudomonas fluorescens. nih.govresearchgate.net
The subsequent degradation would likely proceed via two main pathways:
Degradation of the Dodecyl Chain: The twelve-carbon alkyl chain is expected to be metabolized through β-oxidation, a common pathway for the breakdown of fatty acids and other long-chain alkanes. This process sequentially shortens the carbon chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.
Transformation of the Dimethylsulfanium Group: The dimethylsulfanium moiety, once cleaved, will be further metabolized. This may involve demethylation steps and the eventual mineralization of the sulfur to inorganic forms, as described in the previous section.
The rate and extent of biodegradation can be influenced by several factors, including the concentration of the compound, the presence of other organic matter, and the specific microbial populations present. regulations.gov Research on similar cationic surfactants indicates that while they are biodegradable, persistence can vary depending on environmental conditions. nih.govwhamine.comherts.ac.uk
Table 2: Expected Microbial Degradation Pathway for this compound (Based on Analogy with Other Cationic Surfactants)
| Step | Process | Initial Moiety | Key Intermediates/Products |
| 1 | C-S Bond Cleavage | This compound | Dodecanol/Dodecanal, Dimethyl sulfide |
| 2a | β-Oxidation | Dodecyl chain | Acetyl-CoA |
| 2b | Sulfur Metabolism | Dimethyl sulfide | Methanethiol, Formaldehyde, H₂S, SO₄²⁻ |
| 3 | Mineralization | Acetyl-CoA, H₂S | CO₂, H₂O, Biomass, SO₄²⁻ |
This table is a hypothetical representation of the degradation pathway based on known metabolic processes for similar chemical structures. Specific intermediates may vary.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing dodecyl(dimethyl)sulfanium chloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of sulfanium-based cationic surfactants typically involves alkylation of a tertiary sulfide with a dodecyl halide (e.g., dodecyl chloride). For example, reacting dimethyl sulfide with 1-chlorododecane under controlled heating (60–80°C) in an aprotic solvent like acetonitrile can yield the target compound. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize byproducts such as dialkylated species. Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity product .
Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic techniques?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the alkyl chain length and quaternary sulfur center. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) can resolve the molecular geometry. A protocol involves dissolving the compound in a solvent like ethanol, slowly evaporating to grow crystals, and collecting data with a diffractometer (e.g., Bruker APEXII CCD). Refinement software (e.g., SHELX) is used to analyze lattice parameters and bond distances, ensuring alignment with computational models (e.g., density functional theory) .
Advanced Research Questions
Q. What mechanisms underlie the role of this compound in templating carbon nanostructures, and how can morphology be controlled?
- Methodological Answer : In carbon nanomaterial synthesis, the compound acts as a cationic surfactant, forming micellar templates that guide nanostructure growth. For example, mixing with sodium chloride during pyrolysis creates a confined environment where the surfactant’s alkyl chains align, producing carbon nanotubes or spheres. Key variables include surfactant concentration (0.1–1.0 wt%), pyrolysis temperature (600–900°C), and heating rate. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to correlate process parameters with nanostructure morphology .
Q. How can researchers assess antimicrobial resistance development in bacteria exposed to sublethal concentrations of this compound?
- Methodological Answer : Design a longitudinal study using Staphylococcus aureus or Escherichia coli. Expose cultures to sub-inhibitory concentrations (e.g., 0.5× MIC) over 30 generations. Monitor resistance via broth microdilution assays to measure MIC shifts. Genomic analysis (e.g., RNA-seq) identifies upregulated efflux pump genes (e.g., qacA/B). Include controls with untreated cultures and validate findings using disk diffusion assays. Statistical tools like ANOVA assess significance of resistance trends .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic differences. Conduct parallel studies:
- In vitro : Use human cell lines (e.g., HepG2) for cytotoxicity assays (MTT, LDH release) at 24–72 hr exposures.
- In vivo : Administer the compound to rodents (OECD Guideline 423) and measure acute toxicity (LD₅₀) and organ-specific effects via histopathology.
Cross-validate using physiologically based pharmacokinetic (PBPK) modeling to reconcile dose-response relationships. Meta-analyses of existing datasets (e.g., EPA ToxCast) can identify confounding variables like solvent carriers .
Q. How can researchers optimize the compound’s colloidal stability in aqueous solutions for biomedical applications?
- Methodological Answer : Stability depends on critical micelle concentration (CMC), which is determined via surface tension measurements (Du Noüy ring method) or fluorescence spectroscopy using pyrene as a probe. Adjust pH (6–8) to avoid hydrolysis of the sulfanium group. Additives like polyethylene glycol (PEG-400) at 5–10% (v/v) enhance stability by reducing aggregation. Dynamic light scattering (DLS) monitors particle size distribution over time to validate formulations .
Data Analysis and Experimental Design
Q. How should researchers address discrepancies between computational predictions and experimental results for the compound’s reactivity?
- Methodological Answer : Reconcile differences by:
- Benchmarking : Compare computed reaction pathways (e.g., DFT simulations in Gaussian) with experimental kinetics data (e.g., Arrhenius plots from temperature-varied syntheses).
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental measurements (e.g., NMR integration errors).
Use sensitivity analysis to identify dominant variables (e.g., solvent polarity, steric effects) and refine models iteratively .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC₅₀ values with 95% confidence intervals. For non-monotonic responses, apply benchmark dose (BMD) modeling. Use Kaplan-Meier survival curves for in vivo studies and Cox proportional hazards regression to adjust for covariates like animal weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
